![molecular formula C13H15ClFNO2 B2484095 2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-6-fluorobenzamide CAS No. 1396814-16-6](/img/structure/B2484095.png)
2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-6-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-N-(3-cyclopropyl-3-hydroxypropyl)-6-fluorobenzamide is a compound that has garnered attention in scientific research due to its unique structure and potential in various chemical transformations. Its analysis spans from synthesis to physical and chemical properties, providing insights into its molecular structure and reactivity.
Synthesis Analysis
The synthesis of related compounds often involves cyclization reactions and the functionalization of precursor molecules. For example, the cyclization of multifunctional compounds like 2-(N-(β- or γ-hydroxy)alkyl)aminobenzamides with phosphorus trichloride and Lawesson's reagent has been explored, highlighting methods that could potentially be adapted for synthesizing compounds with similar structural motifs (Deng & Chen, 2003).
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-6-fluorobenzamide has been detailed through methods like single crystal X-ray diffraction and DFT calculations, which help in understanding the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactivity and properties are crucial for understanding a compound's potential applications. Studies on similar compounds show a variety of reactions, including cycloaddition reactions and the formation of cyclic intermediates, which could provide insights into the reactivity of 2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-6-fluorobenzamide (Lu et al., 2022).
Physical Properties Analysis
Physical properties such as molar refraction and polarizability are significant for understanding the interaction of the compound with light and other electromagnetic fields. These properties can be investigated through density and refractive index measurements in various solutions, as shown in related studies (Sawale et al., 2016).
Chemical Properties Analysis
The chemical properties, including stability under different conditions and reactivity towards various reagents, are essential for comprehensively understanding a compound. Investigations into the photochemistry of related compounds, detailing substitution reactions and stability under light exposure, offer valuable parallels (Mella, Fasani, & Albini, 2001).
Scientific Research Applications
Adduct Formation and Biomonitoring Applications
Research on epichlorohydrin, a compound structurally related to the chloro and cyclopropyl groups, focuses on its interaction with biological macromolecules, demonstrating its potential for biomonitoring applications. The study by Landin et al. (1999) outlines the formation of adducts with haemoglobin and DNA, which could be relevant for understanding the biological interactions of compounds containing chloro and cyclopropyl groups for potential biomonitoring of exposure in humans (Landin, Segerbäck, Damberg, & Osterman-Golkar, 1999).
Computational and Synthetic Chemistry Insights
The computational study of cyclopropylmethoxy carbenes by Sohrabi et al. (2013) provides insights into the reactivity of cyclopropyl-containing compounds, which could be relevant for understanding the chemical behavior of compounds like 2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-6-fluorobenzamide. This study highlights the importance of electronic and energetic properties in the transformation of these molecules, offering a basis for designing new compounds with enhanced stability or reactivity (Sohrabi, Sabzyan, & Kiasadegh, 2013).
Electrochemical Studies for Drug Development
Electrochemical studies, such as those by Srinivasu et al. (1999), explore the reduction mechanisms of compounds with cyclopropyl and fluoro groups. These findings can inform the development of analytical methods for drugs containing similar structures, underscoring the utility of electrochemical approaches in drug development and analysis (Srinivasu, Kumar, Ramachandraiah, & Reddy, 1999).
properties
IUPAC Name |
2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO2/c14-9-2-1-3-10(15)12(9)13(18)16-7-6-11(17)8-4-5-8/h1-3,8,11,17H,4-7H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOOHMDJMURJAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C2=C(C=CC=C2Cl)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.